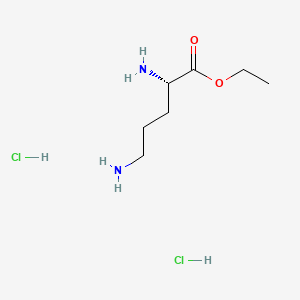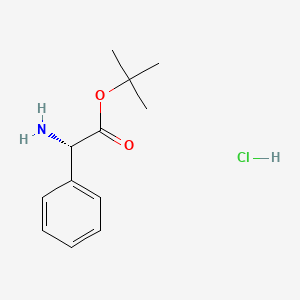
(S)-tert-Butyl 2-amino-2-phenylacetate hydrochloride
Übersicht
Beschreibung
“(S)-tert-Butyl 2-amino-2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a derivative of phenylglycine, which is an amino acid with a phenyl ring bonded to the alpha-carbon of glycine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)C@HN.Cl . This indicates that the molecule contains a phenyl ring (C1=CC=CC=C1), an amino group (N), a carboxyl group (C(=O)O), and a methyl group (CH3), all attached to a central carbon atom .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Analysis :
- Muskiet et al. (1981) developed a capillary gas-chromatographic method for simultaneous quantitative determination of several derivatives, including those formed from aromatic amino acids, which may be relevant to the metabolism of compounds like (S)-tert-Butyl 2-amino-2-phenylacetate hydrochloride (Muskiet et al., 1981).
- Jankowski et al. (1999) presented a method for the preparation of enantiomers of tert-butyl(methyl)phenylsilane, which might be relevant for understanding the synthesis of similar compounds (Jankowski et al., 1999).
Application in Acylation Reactions :
- Harris and Wilson (2009) described the use of tert.-Butyl amino carbonate as an acylating reagent for amino acids or amines, which could be pertinent in reactions involving this compound (Harris & Wilson, 2009).
Organic Acid Analysis in Microbiology :
- Rimbault et al. (1993) conducted an organic acid analysis as tert-butyldimethylsiyl derivatives in cultures of a thermophilic sulfur-dependent anaerobic archaeon, which might offer insights into the metabolic pathways related to compounds like this compound (Rimbault et al., 1993).
Stereocontrolled Synthesis of Amino Acid Derivatives :
- Easton (1994) explored the stereocontrolled synthesis of β-hydroxyphenylalanine and β-hydroxytyrosine derivatives, a process potentially relevant to the synthesis or modification of this compound (Easton, 1994).
Pharmacokinetics and Metabolism Studies :
- Guentert et al. (1984) investigated the pharmacokinetics of a related compound, which could provide a framework for understanding how this compound behaves in biological systems (Guentert et al., 1984).
Novel Synthesis Methods and Characterization :
- Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, providing insight into new methods for synthesizing complex amino acid derivatives (Tressler & Zondlo, 2014).
Analytical Methods for Amino Acids :
- Tsuge et al. (2002) described a gas chromatographic-mass spectrometric method for the determination of specific amino acids, which could be applied to analyze derivatives of this compound (Tsuge et al., 2002).
Wirkmechanismus
Target of Action
H-Phg-OtBu.HCl is a derivative of glycine , an amino acid . Amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes. The primary targets of H-Phg-OtBu.HCl are likely to be proteins or enzymes that interact with glycine or its derivatives.
Mode of Action
Glycine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of H-Phg-OtBu.HCl’s action are likely to be diverse, given the wide range of processes in which glycine and its derivatives are involved. These effects could include modulation of hormone secretion, energy supply during physical activity, cognitive performance under stress, and protection against muscle damage .
Biochemische Analyse
Biochemical Properties
H-Phg-OtBu.HCl plays a significant role in biochemical reactions, particularly as a glycine derivative. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, H-Phg-OtBu.HCl is known to interact with amino acid derivatives and ergogenic supplements, which are recognized for their benefits in enhancing physical and mental performance . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their function.
Cellular Effects
H-Phg-OtBu.HCl has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, amino acid derivatives like H-Phg-OtBu.HCl are known to influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage . These effects are crucial for maintaining cellular homeostasis and promoting overall cell health.
Molecular Mechanism
The molecular mechanism of H-Phg-OtBu.HCl involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, H-Phg-OtBu.HCl can induce changes in gene expression, thereby influencing various cellular processes . These molecular interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Phg-OtBu.HCl can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that H-Phg-OtBu.HCl is stable under specific storage conditions, such as -20°C for up to three years . Repeated freeze-thaw cycles should be avoided to maintain its efficacy. Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes and potential therapeutic benefits.
Dosage Effects in Animal Models
The effects of H-Phg-OtBu.HCl vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing physical performance and preventing muscle damage. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
H-Phg-OtBu.HCl is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. As a glycine derivative, it plays a role in amino acid metabolism and can influence the production of various metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of H-Phg-OtBu.HCl within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Proper transport and distribution are essential for the compound’s efficacy and its ability to exert its biochemical effects.
Subcellular Localization
H-Phg-OtBu.HCl’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYKTKOQAVJTOU-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662684 | |
| Record name | tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161879-12-5 | |
| Record name | tert-Butyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Phenylglycine tert-butyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


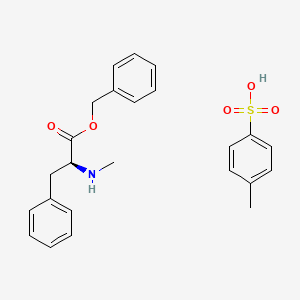
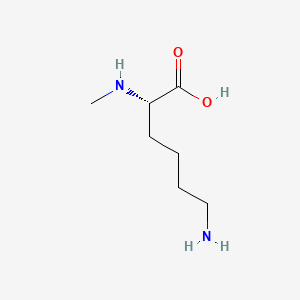
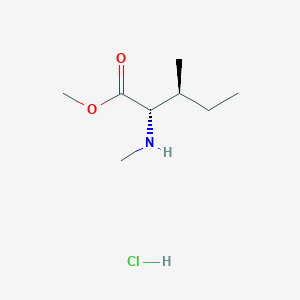
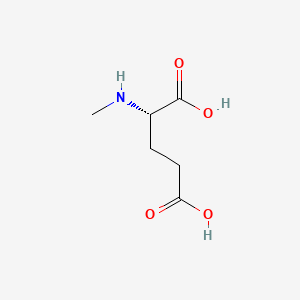
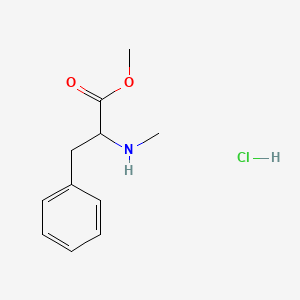
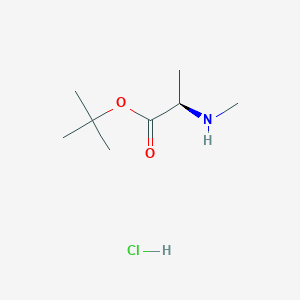
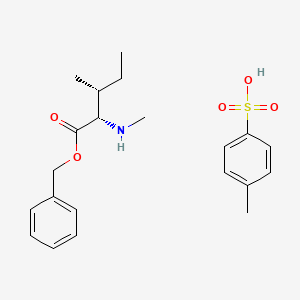

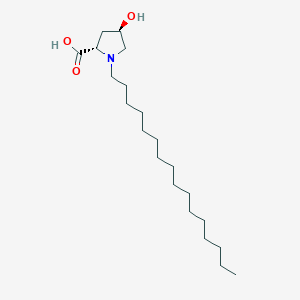
![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)



